molecular formula C11H12ClN3O3 B15064496 Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B15064496
M. Wt: 269.68 g/mol
InChI Key: WTBCUDASAURCRK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₂ClN₃O₃
Molar Mass: 269.68 g/mol .
This compound features a pyrrolo[2,3-d]pyrimidine core with the following substituents:

  • 4-Chloro: Enhances electrophilicity and influences intermolecular interactions.
  • 2,7-Dimethyl: Affects steric bulk and lipophilicity.
  • Ethyl Ester at Position 6: Modifies solubility and metabolic stability.

Synthetic routes for related compounds involve Hantzsch-type cyclizations or condensations under reflux conditions . Safety data indicate flammability, aquatic toxicity, and health hazards (e.g., skin/eye irritation) .

Properties

Molecular Formula

C11H12ClN3O3

Molecular Weight

269.68 g/mol

IUPAC Name

ethyl 4-chloro-5-hydroxy-2,7-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H12ClN3O3/c1-4-18-11(17)7-8(16)6-9(12)13-5(2)14-10(6)15(7)3/h16H,4H2,1-3H3

InChI Key

WTBCUDASAURCRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)N=C(N=C2Cl)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Pyrrolo[2,3-d]Pyrimidine Derivatives
  • CAS 1192711-71-9 : Methyl ester at position 6 instead of ethyl, reducing steric hindrance. Molecular weight: 255.67 g/mol .
  • CAS 1987286-78-1 : Phenylsulfonyl group at position 7, increasing molecular weight (403.82 g/mol) and altering electronic properties .
(b) Thieno[2,3-d]Pyrimidine Derivatives
  • Ethyl 5-Methyl-4-(4-Chlorophenylamino)thieno[2,3-d]Pyrimidine-6-Carboxylate (14c): Thiophene fusion enhances π-conjugation. Melting point: 174–176°C .
  • Ethyl 4-(1H-Benzo[d]Imidazol-5-Ylamino)-5-Methyl-Thieno[2,3-d]Pyrimidine-6-Carboxylate (14a): Bulky benzimidazole substituent increases melting point (250–251°C) .
(c) Pyrido[2,3-d]Pyrimidine Derivatives
  • Compound 22a (Ethyl 1,7-Dimethyl-5-(3-Nitrophenyl)-2,4-Dioxo Analogue) : Nitro group introduces strong electron-withdrawing effects. Melting point: 175–176°C .
  • Ethyl 8-Benzyl-5-Hydroxy-7-Oxo-2-Phenyl Analogue : Dihydro structure reduces aromaticity. CAS: 76377-80-5 .
(d) Chromeno[2,3-d]Pyrimidine Derivatives
  • Ethyl 4,5-Dihydro-7-Methyl-2-(Coumarin-3-Yl) Derivatives : Coumarin moiety enhances fluorescence and antimicrobial activity .

Substituent Effects on Physical and Chemical Properties

Compound Class Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties Reference
Target Compound 4-Cl, 5-OH, 2,7-Me, ethyl ester 269.68 Not reported High lipophilicity, hydrogen-bond donor
Thieno[2,3-d]Pyrimidine (14c) 4-(4-Cl-C₆H₄NH), 5-Me, ethyl ester 352.83 174–176 Enhanced π-stacking, moderate solubility
Pyrido[2,3-d]Pyrimidine (22a) 5-(3-NO₂-C₆H₄), 1,7-Me, ethyl ester ~400 (estimated) 175–176 Nitro group increases reactivity
Chromeno[2,3-d]Pyrimidine Coumarin-3-yl, 7-Me, ethyl ester ~450 (estimated) Not reported Fluorescent, antimicrobial activity

Biological Activity

Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS: 1269117-94-3) is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, characterized by its unique structure that includes a chloro group, hydroxyl group, and dimethyl substitutions. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}ClN3_3O3_3 with a molecular weight of 269.68 g/mol. Its structure contributes to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities primarily through its interactions with various kinases involved in cell signaling pathways. The compound's ability to selectively bind to specific kinases suggests potential applications in cancer therapy and other diseases related to aberrant kinase activity.

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases that are crucial for cell proliferation and survival. This inhibition can lead to altered signaling pathways that are implicated in cancer progression.
  • Selective Binding : Studies have demonstrated that this compound binds selectively to certain targets, which is critical for its therapeutic efficacy.

Case Studies and Experimental Data

  • In vitro Studies : In various in vitro experiments, derivatives of pyrrolo[2,3-d]pyrimidines have shown promising results in inhibiting cancer cell lines by targeting specific kinases. For instance, studies indicated that the compound could effectively reduce cell viability in certain cancer types by disrupting kinase activity.
  • Pharmacokinetics : The pharmacokinetic profile of the compound was assessed in animal models. It exhibited favorable oral bioavailability (31.8%) and clearance rates (82.7 ± 1.97 mL/h/kg), indicating its potential for systemic administration without significant toxicity at high doses (up to 2000 mg/kg) .

Comparative Analysis with Related Compounds

Compound NameUnique FeaturesBiological Activity
This compoundChloro and hydroxyl groups; dimethyl substitutionsKinase inhibition leading to reduced cell proliferation
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateNo hydroxyl or methyl groupsLimited activity compared to the target compound
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylateHydroxyl group present; no chloro or methyl groupsModerate activity; less effective than target compound

This table illustrates the unique aspects of this compound within its chemical family.

Future Directions in Research

Ongoing research aims to further elucidate the exact mechanisms through which this compound exerts its biological effects. Investigations into its structure–activity relationships (SAR) may lead to the development of more potent derivatives with enhanced selectivity and reduced side effects.

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